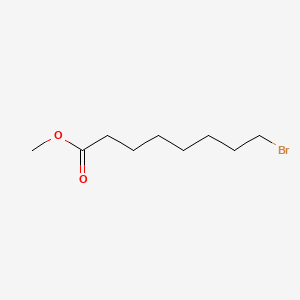

Methyl 8-bromooctanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 8-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-12-9(11)7-5-3-2-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIJRYNUYQXBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455477 | |

| Record name | Methyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26825-92-3 | |

| Record name | Methyl 8-bromooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 8-bromooctanoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of methyl 8-bromooctanoate, a versatile bifunctional molecule essential for advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, and critical applications of this key intermediate, grounding all claims in authoritative references.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (CAS No. 26825-92-3) is a linear-chain fatty acid ester distinguished by the presence of a terminal bromine atom.[1] This unique structure imparts dual reactivity: the methyl ester group, which can undergo hydrolysis or transesterification, and the primary alkyl bromide, a prime substrate for nucleophilic substitution reactions. This bifunctionality makes it a strategic starting material for constructing more complex molecules, particularly in the synthesis of pharmaceutical ingredients and other specialty chemicals. The significant separation between the two functional groups—an eight-carbon chain—ensures that their respective reactivities can often be addressed selectively without significant electronic interference, a crucial feature for multi-step synthetic campaigns.[2]

Molecular Structure and Identification

The fundamental structure of this compound is key to understanding its chemical behavior. Its unambiguous identification is paramount for regulatory and experimental reproducibility.

Caption: 2D Molecular Structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 26825-92-3 | [1] |

| Molecular Formula | C₉H₁₇BrO₂ | [1] |

| SMILES | COC(=O)CCCCCCCBr | [1] |

| InChIKey | IZIJRYNUYQXBPG-UHFFFAOYSA-N |[1] |

Physicochemical and Spectroscopic Profile

The physical properties and spectral data are critical for handling, reaction setup, and quality control.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 237.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.224 g/cm³ | [4] |

| Boiling Point | 248.5 °C at 760 mmHg | [4] |

| Flash Point | 129.0 °C | [4] |

| Refractive Index (n_D) | 1.462 | [4] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | |

Spectroscopic Characterization (Predicted)

While publicly available, assigned spectra are limited, the expected spectroscopic features can be reliably predicted based on the molecule's structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a sharp singlet for the methyl ester protons (-OCH₃) around 3.6 ppm. The triplet corresponding to the methylene group adjacent to the bromine atom (-CH₂Br) would appear most downfield in the alkyl region, typically around 3.4 ppm. The triplet for the methylene group alpha to the carbonyl (-CH₂CO-) should be observed around 2.3 ppm. The remaining methylene protons in the alkyl chain would present as a complex multiplet between approximately 1.2 and 1.8 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) signal is expected to be the most downfield, in the 170-175 ppm range.[5] The methyl ester carbon (-OCH₃) would appear around 51 ppm. The carbon attached to the bromine (-CH₂Br) would be found around 33-36 ppm, while the carbon alpha to the carbonyl (-CH₂CO-) would be in a similar region. The other sp³ hybridized carbons of the alkyl chain would resonate between 24 and 33 ppm.[5]

-

Infrared (IR) Spectroscopy: The most prominent and characteristic absorption would be a strong C=O stretching band from the ester group, appearing around 1735-1750 cm⁻¹.[6] C-H stretching vibrations for the alkyl chain and methyl group would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration from the ester is also expected around 1180-1200 cm⁻¹. The C-Br stretch is typically weaker and appears in the fingerprint region, usually between 500-680 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 236 and [M+2]⁺ at m/z 238 with nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the methoxycarbonyl group (-COOCH₃, m/z 59).

Synthesis and Purification

The most common and reliable methods for preparing this compound involve the esterification of its corresponding carboxylic acid, 8-bromooctanoic acid. Below are two field-proven protocols.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Fischer Esterification with Sulfuric Acid

This classic method utilizes a strong acid catalyst and an excess of methanol to drive the equilibrium toward the ester product.

Step-by-Step Methodology:

-

Reactor Charging: In a suitable reactor equipped with a reflux condenser and magnetic stirrer, charge 8-bromooctanoic acid (1.0 eq), methanol (approx. 5 volumes), and concentrated sulfuric acid (0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the oily residue in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 4 volumes).

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with water (3 x 2 volumes), saturated sodium bicarbonate (NaHCO₃) solution (1 volume), and finally with brine (1 volume). The bicarbonate wash is critical to neutralize the residual sulfuric acid catalyst.

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the desiccant.

-

Final Purification: Evaporate the solvent from the filtrate to yield the crude product. For high purity, the resulting oil can be distilled under high vacuum.

Protocol 2: Alkylation with Methyl Iodide

This alternative method avoids strong acidic conditions and is suitable for substrates that may be acid-sensitive. It proceeds via the formation of a carboxylate salt, which then acts as a nucleophile.

Step-by-Step Methodology:

-

Salt Formation: Combine 8-bromooctanoic acid (1.0 eq) and potassium carbonate (K₂CO₃, 1.3 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 10 volumes) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stirring: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt.

-

Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the mixture. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Quenching: Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous mixture with a solvent like dichloromethane or ethyl acetate. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄ and filter.

-

Purification: Concentrate the solution in vacuo. Purify the crude product by column chromatography on silica gel, typically using an eluent system such as 10:1 hexanes/ethyl acetate, to afford the pure this compound.

Chemical Reactivity and Key Applications

The primary utility of this compound stems from the reactivity of the C-Br bond, which readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.[2] The primary nature of the alkyl halide and the unhindered access to the electrophilic carbon make it an ideal substrate for this reaction class.

Caption: General Sₙ2 reactivity of this compound.

Application in the Synthesis of α-Lipoic Acid Analogues

A significant application of ω-haloalkanoates is in the synthesis of α-Lipoic Acid (also known as Thioctic Acid), a vital antioxidant and coenzyme. The synthesis involves creating the characteristic 1,2-dithiolane ring. While patents often describe the use of the corresponding 6,8-dichloro-octanoate, this compound is an analogous and highly suitable precursor for this transformation.

The key step involves a reaction with an alkali disulfide, such as sodium disulfide (Na₂S₂), which acts as a nucleophile to displace the halide and form the dithiolane ring, typically after hydrolysis of the ester. The synonym "Thioctic acid impurity 61" for this compound underscores its close relationship to this synthetic pathway.[1]

General Protocol: Nucleophilic Substitution with Sodium Azide

This reaction serves as a model for the Sₙ2 reactivity and produces methyl 8-azidooctanoate, a versatile intermediate that can be further reduced to the corresponding amine. The following protocol is adapted from a kinetic study on analogous compounds.

Step-by-Step Methodology:

-

Reactor Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add sodium azide (NaN₃, approx. 1.5 eq). Note: Sodium azide is highly toxic and must be handled with extreme care.

-

Reaction: Heat the mixture to a constant temperature (e.g., 60-80 °C) and stir. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a larger volume of cold deionized water.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter and concentrate the solution under reduced pressure to yield crude methyl 8-azidooctanoate, which can be further purified by chromatography if necessary.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapor and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 2, 2026, from [Link]

- US Patent No. US6864374B2. (2005). Synthesis of r(+)α-lipoic acid. Google Patents.

-

Zhu, D., et al. (2023). Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil. Journal of Agricultural and Food Chemistry. Retrieved January 2, 2026, from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved January 2, 2026, from [Link]

-

BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl methanoate. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6864374B2 - Synthesis of r(+)α-lipoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Physical and chemical properties of Methyl 8-bromooctanoate

An In-Depth Technical Guide to Methyl 8-bromooctanoate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: A Versatile Bifunctional Building Block

This compound is a valuable bifunctional molecule for the discerning researcher and process chemist. Possessing both an ester and a terminal alkyl bromide, it serves as a versatile linear C9 building block for a wide array of synthetic transformations. Its utility is most pronounced in the synthesis of complex organic molecules, where the two functional groups can be addressed orthogonally or sequentially to construct elaborate molecular architectures. This guide provides an in-depth examination of its physical and chemical properties, established synthetic and analytical protocols, and its applications, particularly within the realm of pharmaceutical development.

Core Physicochemical & Molecular Properties

This compound is a liquid at standard temperature and pressure.[1] The presence of the terminal bromine atom significantly increases its density and boiling point compared to its non-halogenated counterpart, methyl octanoate.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26825-92-3 | [2][3] |

| Molecular Formula | C₉H₁₇BrO₂ | [2][3] |

| Molecular Weight | 237.13 g/mol | [2][3] |

| Density | 1.224 g/cm³ | [2] |

| Boiling Point | 248.5 °C at 760 mmHg; 73-76 °C at 0.05 mmHg | [2][4] |

| Flash Point | 129.0 °C | [2] |

| Vapor Pressure | 0.024 mmHg at 25°C | [2] |

| LogP (octanol/water) | 2.89 | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | COC(=O)CCCCCCCBr | [5] |

| InChIKey | IZIJRYNUYQXBPG-UHFFFAOYSA-N | [5] |

Synthesis and Purification Methodologies

The synthesis of this compound is typically achieved through the esterification of 8-bromooctanoic acid. The choice of method depends on the desired scale, purity requirements, and available reagents. Two common, reliable methods are presented below.

Method A: Fischer Esterification (Acid-Catalyzed)

This classical approach involves the reaction of the parent carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The equilibrium is driven towards the product by using an excess of methanol.

Caption: Workflow for Fischer Esterification Synthesis.

Experimental Protocol: Fischer Esterification [4]

-

Reaction Setup: Charge a suitable reactor with 8-bromooctanoic acid (1.0 eq), methanol (approx. 5 volumes), and concentrated sulfuric acid (0.1-0.5 eq).

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 5 hours, monitoring the reaction progress by TLC or GC.

-

Solvent Removal: After cooling to ambient temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the resulting oily residue in diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the desiccant.

-

Purification: Evaporate the solvent and purify the crude oil by vacuum distillation to yield pure this compound.

Method B: O-Alkylation with Methyl Iodide

This method avoids the use of strong acids and can be advantageous for sensitive substrates. The carboxylic acid is first deprotonated with a mild base to form the carboxylate salt, which then acts as a nucleophile to displace iodide from methyl iodide.

Experimental Protocol: O-Alkylation [6]

-

Deprotonation: Combine 8-bromooctanoic acid (1.0 eq) and potassium carbonate (1.3 eq) in N,N-dimethylformamide (DMF) under an inert atmosphere. Stir for 30 minutes.

-

Alkylation: Add methyl iodide (1.5 eq) dropwise to the suspension. Stir the reaction mixture overnight at room temperature.

-

Quenching and Extraction: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Concentrate the solution in vacuo and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites. This duality allows for a range of selective transformations, making it a cornerstone intermediate.

-

At the C8 Position (Alkyl Bromide): The terminal bromine is a good leaving group, making this position susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, including azides, cyanides, amines, thiols, and for the formation of new carbon-carbon bonds via organometallic reagents or enolates.

-

At the C1 Position (Ester): The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, reduction to the primary alcohol (8-bromo-1-octanol), or reaction with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.

Caption: Key reaction pathways of this compound.

This orthogonal reactivity is highly valuable in multi-step syntheses. For instance, the bromide can be displaced first, and the ester can be manipulated in a later step, or vice-versa, providing strategic flexibility in the synthesis of pharmaceuticals and other complex targets.[7]

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. The expected spectral data for this compound are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Signal |

| ¹H NMR | -OCH₃ | Singlet, ~3.67 ppm |

| CH₂ -COOCH₃ | Triplet, ~2.30 ppm | |

| Br-CH₂ - | Triplet, ~3.40 ppm | |

| Internal -CH₂ - | Multiplets, ~1.20 - 1.85 ppm | |

| ¹³C NMR | -C =O | ~174 ppm |

| -OC H₃ | ~51 ppm | |

| Br-C H₂- | ~34 ppm | |

| C H₂-COOCH₃ | ~33 ppm | |

| Internal -C H₂- | ~25 - 32 ppm | |

| IR | C=O stretch (ester) | Strong, sharp peak at ~1740 cm⁻¹ |

| C-O stretch (ester) | Strong peak at ~1170 cm⁻¹ | |

| C-H stretch (alkane) | Peaks just below 3000 cm⁻¹ | |

| C-Br stretch | ~640 cm⁻¹ | |

| Mass Spec | Molecular Ion (M⁺) | Two peaks of similar intensity at m/z 236 and 238, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

Protocol: NMR Sample Preparation and Acquisition [8]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Safety, Handling, and Storage

This compound requires careful handling due to its irritant properties.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from strong oxidizing agents and strong reducing agents.[10]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.[11] Do not allow the material to enter drains.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

While specific applications of the methyl ester are proprietary or found within patent literature[3], the closely related ethyl 8-bromooctanoate serves as an excellent proxy for its utility. These compounds are key intermediates in the pharmaceutical and agrochemical industries.[12]

-

Pharmaceutical Intermediates: They serve as precursors for the synthesis of Active Pharmaceutical Ingredients (APIs).[7][13] The long alkyl chain coupled with a reactive handle is ideal for introducing lipophilic side chains to drug scaffolds, which can modulate properties like cell permeability, protein binding, and metabolic stability. They are used in the synthesis of anesthetics, anticonvulsants, and antihistamines.[12]

-

Synthesis of Heterocycles: The reactivity of the compound is leveraged in the construction of heterocyclic ring systems, which are core structures in a vast number of biologically active molecules.[7]

-

Materials Science: The ability to introduce this C8 chain into polymers or onto surfaces allows for the modification of material properties, such as hydrophobicity or serving as a linker for further functionalization.

Conclusion

This compound is a highly functional and versatile chemical intermediate. Its well-defined physical properties, predictable reactivity at two distinct sites, and established synthetic routes make it a reliable tool for chemists. For professionals in drug development and specialty chemical synthesis, a thorough understanding of its characteristics and handling requirements is essential for leveraging its full synthetic potential in the creation of novel and valuable molecules.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from Chemsrc.com. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from inno-pharmchem.com. [Link]

-

Admin. (2024, March 25). Newly Discovered Chemical Compound, 8-Bromooctanoate, Shows Promising Potential. Retrieved from venture-pharm.com. [Link]

-

Autech. (n.d.). Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Retrieved from autech.com. [Link]

- Gu, S., & Lv, M. (2021). Synthesis method of 8-bromoethyl octanoate. (CN113087623A).

-

PubChemLite. (n.d.). This compound (C9H17BrO2). Retrieved from PubChemLite. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Methyl8-bromooctanoate | CAS#:26825-92-3 | Chemsrc [chemsrc.com]

- 3. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. PubChemLite - this compound (C9H17BrO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. nvchemcz.net [nvchemcz.net]

An In-depth Technical Guide to Methyl 8-bromooctanoate: A Key Bifunctional Linker in Modern Synthesis

Introduction

Methyl 8-bromooctanoate is a versatile bifunctional molecule that has become an invaluable tool for researchers and synthetic chemists, particularly in the fields of drug discovery and materials science. Its structure, featuring a terminal primary bromide and a methyl ester, separated by a flexible six-carbon aliphatic chain, allows for orthogonal chemical modifications. This unique architecture enables its use as a linker molecule to covalently connect two different chemical entities, a strategy at the heart of many advanced therapeutic and molecular engineering applications. This guide provides an in-depth exploration of its synthesis, chemical properties, and critical applications, with a focus on the causal reasoning behind its use in complex synthetic protocols.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its reactivity, handling, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 26825-92-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇BrO₂ | [2][4][5] |

| Molecular Weight | 237.13 g/mol | [3][4][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 248.5 °C at 760 mmHg | [2] |

| Density | 1.224 g/cm³ | [2] |

| Flash Point | 129.0 °C | [2] |

| IUPAC Name | This compound | [3] |

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound is typically achieved via two reliable methods, each with its own advantages depending on the scale and available starting materials. The choice of pathway is a critical experimental decision.

Pathway 1: Fischer Esterification of 8-Bromooctanoic Acid

This is the most direct and common laboratory-scale synthesis. The logic behind this choice rests on the high efficiency and simplicity of the Fischer esterification mechanism when using an excess of the alcohol reactant.

Caption: Workflow for Fischer Esterification Synthesis.

Causality and Experimental Choices:

-

Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic methanol.[1]

-

Excess Methanol: The reaction is an equilibrium. Le Châtelier's principle is exploited by using methanol as the solvent, ensuring a large excess that drives the reaction towards the ester product.[1]

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[1]

-

Aqueous Workup: The series of washes is a self-validating purification system. The water wash removes excess methanol and sulfuric acid. The sodium bicarbonate (NaHCO₃) wash neutralizes any remaining acid, which is confirmed by the cessation of CO₂ evolution. The final brine wash removes residual water from the organic layer before drying.[1]

-

Distillation: Final purification by vacuum distillation separates the desired product from non-volatile impurities and any high-boiling side products.[1]

Pathway 2: Williamson-type Synthesis via Alkylation

An alternative approach involves the alkylation of the carboxylate salt of 8-bromooctanoic acid with a methylating agent. This method is often chosen when acid-sensitive functional groups are present elsewhere in the molecule or for specific substrate scopes.

Experimental Protocol:

-

8-bromooctanoic acid is deprotonated using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2]

-

The resulting carboxylate anion acts as a nucleophile.

-

A methylating agent, typically methyl iodide (CH₃I), is added to the mixture.

-

The carboxylate attacks the methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the methyl ester.[2]

-

The reaction is followed by an aqueous workup and purification by column chromatography.[2]

Causality and Experimental Choices:

-

Base (K₂CO₃): A non-nucleophilic base is required to deprotonate the carboxylic acid without competing in the subsequent alkylation step. Potassium carbonate is an inexpensive and effective choice.[2]

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal. It readily dissolves the ionic carboxylate salt while not solvating the nucleophile so strongly as to inhibit its reactivity, thus accelerating the Sₙ2 reaction.

-

Alkylating Agent (CH₃I): Methyl iodide is a highly effective Sₙ2 substrate due to the minimal steric hindrance and the excellent leaving group nature of iodide.

Core Application: The Bifunctional Linker in PROTACs

The primary utility of this compound in modern drug discovery is its role as a flexible alkyl-chain linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][6]

Caption: Role as a bifunctional linker in PROTAC synthesis.

Mechanistic Rationale in PROTAC Synthesis

-

Orthogonal Reactivity: The genius of this compound lies in the distinct reactivity of its two functional ends. The primary bromide is an excellent electrophile for Sₙ2 reactions, while the ester is relatively stable but can be readily hydrolyzed or aminated under specific conditions.[7] This allows for a stepwise and controlled assembly of the final PROTAC molecule.

-

Stepwise Elaboration: A typical synthetic strategy might involve:

-

Saponification: The methyl ester is first hydrolyzed to the free carboxylic acid (8-bromooctanoic acid) using a base like lithium hydroxide.

-

Amide Coupling: The newly formed carboxylic acid can then be coupled to an amine-containing ligand for the E3 ligase using standard peptide coupling reagents (e.g., HATU, EDC).

-

Nucleophilic Substitution: The terminal bromide on the other end of the linker is now reacted with a nucleophilic handle (like a thiol or amine) on the target protein ligand to complete the synthesis via an Sₙ2 reaction.

-

-

Flexibility and Spacing: The eight-carbon chain provides optimal length and flexibility, allowing the two ends of the PROTAC to simultaneously bind their respective proteins (the target and the E3 ligase) and form a productive ternary complex for ubiquitination.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat and open flames.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into drains.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that enables the construction of complex, functional molecules. Its value is derived from its bifunctional nature, where the well-separated and orthogonally reactive ester and bromide moieties allow for controlled, stepwise synthetic strategies. Its central role in the development of cutting-edge therapeutics like PROTACs underscores its importance to the scientific community. A thorough understanding of its properties, synthetic routes, and chemical reactivity is essential for any researcher aiming to leverage its full potential in advancing drug discovery and chemical innovation.

References

-

PrepChem.com . Synthesis of this compound. [Link]

-

Pharmaffiliates . CAS No : 26825-92-3 | Product Name : this compound. [Link]

-

MOLBASE . This compound price & availability. [Link]

-

PubChem . This compound | C9H17BrO2 | CID 11107373. [Link]

- Google Patents.

-

Chemsrc . Methyl8-bromooctanoate | CAS#:26825-92-3. [Link]

-

MCE . This compound | PROTAC连接子. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. nvchemcz.net [nvchemcz.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. METHYL 2-BROMOOCTANOATE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 8-bromooctanoate

Introduction

Methyl 8-bromooctanoate (CAS No: 26825-92-3) is a bifunctional organic compound featuring a terminal methyl ester and a primary alkyl bromide.[1][2][3] This structure makes it a highly versatile intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its dual reactivity allows for selective transformations at either the ester or the bromide functional group, enabling the construction of complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Section 1: Synthesis Pathway and Rationale

The synthesis of this compound is most reliably achieved via the Fischer-Speier esterification of its precursor, 8-bromooctanoic acid.[4][5] This classic acid-catalyzed reaction is favored for its operational simplicity, use of readily available reagents, and generally high yields.

Choice of Synthetic Route: Fischer-Speier Esterification

Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[5][6] The primary advantages of this method are:

-

Atom Economy: The reaction is a direct condensation, with water as the only byproduct.

-

Cost-Effectiveness: It utilizes inexpensive and common reagents such as methanol and sulfuric acid.

-

Scalability: The procedure is readily scalable for both laboratory and pilot-plant production.

To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, which also serves as the reaction solvent.[5]

Synthesis of the Precursor: 8-Bromooctanoic Acid

The starting material, 8-bromooctanoic acid, can be synthesized through several established routes. A common laboratory-scale method is the hydrolysis of commercially available ethyl 8-bromooctanoate under basic conditions.[7] Another route involves the malonic ester synthesis starting from 1,6-dibromohexane and diethyl malonate, followed by hydrolysis and decarboxylation.[4][8] The anti-Markovnikov addition of hydrogen bromide to 7-octenoic acid also yields the desired precursor. For the purpose of this guide, we assume 8-bromooctanoic acid is the starting material.

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps, catalyzed by a strong acid like H₂SO₄, are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 8-bromooctanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound.

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 8-bromooctanoic acid (e.g., 0.912 kg, 4.09 mol), methanol (4.7 L), and concentrated sulfuric acid (0.912 L). [9] * Causality: Sulfuric acid acts as the catalyst. A large excess of methanol is used to shift the reaction equilibrium towards the product and to serve as the solvent. [5]2. Reaction Execution: Heat the mixture to reflux using a heating mantle and stir vigorously. Maintain reflux for 5 hours. [9]The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Cooling and Solvent Removal: After 5 hours, remove the heat source and allow the mixture to cool to ambient temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. [9]4. Workup and Extraction: Dissolve the resulting oily residue in diethyl ether (4 L). Transfer the ether solution to a large separatory funnel. [9]5. Aqueous Washes:

-

Wash the organic layer sequentially with water (3 x 2 L), saturated sodium bicarbonate solution (1 L), and finally, brine (1 L). [9] * Trustworthiness: The water wash removes the bulk of the remaining methanol and sulfuric acid. The sodium bicarbonate wash is crucial to neutralize any remaining sulfuric acid and unreacted 8-bromooctanoic acid, preventing potential hydrolysis of the ester product. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the desiccant. [9]7. Final Purification: Concentrate the filtered solution using a rotary evaporator to yield the crude product. Purify the crude oil by vacuum distillation (e.g., 73°-76°C at 0.05 mm Hg) to obtain pure this compound as a colorless to light yellow liquid. [3][9]

Section 3: Structural Characterization and Data Interpretation

Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. [10]

-

¹H NMR (Proton NMR): Provides information on the number, connectivity, and chemical environment of hydrogen atoms.

-

-OCH₃ (Methyl Ester): A sharp singlet at ~3.67 ppm, integrating to 3 protons.

-

-CH₂Br (Methylene adjacent to Bromine): A triplet at ~3.40 ppm, integrating to 2 protons. The triplet multiplicity is due to coupling with the adjacent methylene group.

-

-CH₂COO- (Methylene adjacent to Carbonyl): A triplet at ~2.30 ppm, integrating to 2 protons. This signal is downfield due to the electron-withdrawing effect of the ester group.

-

-(CH₂)₅- (Central Methylene Chain): A complex multiplet in the range of ~1.30-1.85 ppm, integrating to 10 protons.

-

-

¹³C NMR (Carbon NMR): Provides information on the number and chemical environment of carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester Carbonyl) | ~174 | Characteristic of an ester carbonyl carbon. |

| -OCH₃ (Ester Methyl) | ~51 | Typical shift for a methyl ester carbon. |

| -CH₂Br | ~34 | Carbon directly attached to the bromine atom. |

| -CH₂COO- | ~33 | Carbon alpha to the ester carbonyl. |

| -(CH₂)₅- | ~24-32 | Carbons of the central alkyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. [1]

-

C=O Stretch (Ester): A very strong and sharp absorption band around 1740 cm⁻¹ . This is the most characteristic peak and confirms the presence of the ester carbonyl group.

-

C-O Stretch (Ester): Strong absorption bands in the 1250-1100 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester.

-

C-H Stretch (Alkyl): Absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), confirming the aliphatic C-H bonds.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 650-550 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. [1]

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is 237.13 g/mol . [1][3]Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 236 and m/z 238 with a nearly 1:1 intensity ratio. This "M/M+2" pattern is a definitive indicator of a single bromine atom in the molecule.

-

Key Fragmentation Patterns:

-

[M - 31]⁺: Loss of the methoxy radical (•OCH₃) from the ester, resulting in an acylium ion at m/z 205/207.

-

[M - 79/81]⁺: Loss of the bromine radical (•Br), resulting in a peak at m/z 157.

-

McLafferty Rearrangement: While less common for long-chain esters, it could lead to smaller fragment ions.

-

Section 4: Physicochemical Properties and Safety Data

Summary of Properties

| Property | Value | Source(s) |

| CAS Number | 26825-92-3 | [1][3] |

| Molecular Formula | C₉H₁₇BrO₂ | [1][3] |

| Molecular Weight | 237.13 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 124 °C at 6 Torr; 73-76 °C at 0.05 mm Hg | [3][9] |

| Density | ~1.223 g/cm³ | [3] |

| SMILES | COC(=O)CCCCCCCBr | [1][3] |

| InChIKey | IZIJRYNUYQXBPG-UHFFFAOYSA-N | [1][3] |

Safety and Handling

This compound and the reagents used in its synthesis must be handled with appropriate care.

-

Hazards:

-

Causes skin irritation (H315). [1] * Causes serious eye irritation (H319). [1] * May cause respiratory irritation (H335). [1]* Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated sulfuric acid is highly corrosive and requires extreme caution.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

-

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via Fischer-Speier esterification. The causality-driven experimental protocol, coupled with a comprehensive guide to structural characterization by NMR, IR, and MS, provides researchers with a self-validating system to produce and confirm this valuable synthetic intermediate with high purity and confidence. Adherence to the described safety protocols is essential for the successful and safe execution of this synthesis.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2021). CN113087623A - Synthesis method of 8-bromoethyl octanoate.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. Retrieved from [Link]

-

LookChem. (n.d.). 8-Bromooctanoic acid. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl8-bromooctanoate. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 8-Bromooctanoic acid, 97%. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 8-bromocaprylic acid. Retrieved from [Link]

- Google Patents. (2003). FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.

-

Pharmaffiliates. (n.d.). CAS No : 26825-92-3 | Product Name : this compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 26825-92-3. Retrieved from [Link]

-

NIST. (n.d.). Octanoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl methanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS chromatogram and mass spectrum of methyl octanoate. Retrieved from [Link]

-

MassBank. (2008). Carboxylic acid derivatives. Retrieved from [Link]

-

NIST. (n.d.). Methyl 8-oxooctanoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 26825-92-3 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

The Versatile Workhorse: A Technical Guide to Methyl 8-Bromooctanoate in Organic Synthesis

For the discerning researcher, scientist, and drug development professional, the selection of a versatile and reliable building block is paramount to the success of a synthetic campaign. Among the myriad of bifunctional molecules available to the modern chemist, methyl 8-bromooctanoate stands out as a particularly strategic asset. Its linear C8 backbone, terminated by a reactive primary bromide and a readily manipulable methyl ester, offers a gateway to a diverse array of molecular architectures. This guide provides an in-depth exploration of the core applications of this compound, grounded in mechanistic principles and supported by actionable experimental insights.

Foundational Properties and Synthesis of this compound

Before delving into its synthetic applications, a thorough understanding of the physicochemical properties and preparation of this compound is essential.

Physicochemical Properties

A clear, colorless to light yellow liquid, this compound possesses properties that make it amenable to a wide range of reaction conditions. A summary of its key physical and chemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇BrO₂ | PubChem[1] |

| Molecular Weight | 237.13 g/mol | PubChem[1] |

| CAS Number | 26825-92-3 | ChemicalBook[2] |

| Boiling Point | 73°-76°C at 0.05 mm Hg | PrepChem.com[3] |

| Density | 1.224 g/cm³ (predicted) | --- |

| Refractive Index | nD23 1.4614 | PrepChem.com[3] |

| Solubility | Soluble in common organic solvents such as ether, THF, and DMF. | --- |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[1] |

Synthesis of this compound

The most common and straightforward synthesis of this compound is the Fischer esterification of 8-bromooctanoic acid. This acid-catalyzed reaction provides a high yield of the desired product.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

8-bromooctanoic acid (0.912 kg)

-

Methanol (4.7 L)

-

Concentrated Sulfuric Acid (0.912 L)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Combine 8-bromooctanoic acid, methanol, and sulfuric acid in a suitable reactor.

-

Heat the mixture to reflux and maintain for 5 hours.

-

Allow the reaction to stir at ambient temperature overnight.

-

Remove the methanol under reduced pressure.

-

Dissolve the oily residue in diethyl ether (4 L).

-

Wash the ether solution sequentially with water (3 x 2 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).

-

Dry the ether layer over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent and distill the crude product under vacuum (b.p. 73°-76°C/0.05 mm Hg) to yield pure this compound.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The true utility of this compound lies in its ability to undergo a wide range of chemical transformations at both the bromide and ester functionalities. This dual reactivity allows for the strategic and sequential introduction of diverse chemical moieties.

Carbon-Heteroatom Bond Formation: The Power of Nucleophilic Substitution

The primary bromide of this compound is an excellent electrophile for SN2 reactions, enabling the facile introduction of various heteroatom-containing functional groups.

The Williamson ether synthesis provides a classic and reliable method for the formation of ethers. An alkoxide or phenoxide nucleophile displaces the bromide to yield the corresponding ether.

General Protocol: Williamson Ether Synthesis with this compound[4][5]

Materials:

-

This compound

-

Alcohol or Phenol

-

Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

Procedure:

-

To a solution of the alcohol or phenol in the chosen anhydrous solvent, add the base at 0°C or room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Add this compound dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The reaction with sodium azide is a highly efficient method for introducing the azide functionality, a versatile precursor for amines (via reduction) and triazoles (via click chemistry).

Experimental Protocol: Synthesis of Methyl 8-azidooctanoate[6][7]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask.

-

Add an excess of sodium azide (e.g., 1.5-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) overnight.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 8-azidooctanoate.

While the ester group can be directly aminolyzed, a more common route to fatty acid amides involves the conversion of the ester to a more reactive species or displacement of the bromide followed by ester modification. However, direct aminolysis is also a viable pathway, particularly with primary amines at elevated temperatures. A more versatile approach involves the initial conversion of the bromoester to other functional groups followed by amide bond formation. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine. A more direct approach from a similar starting material, a fatty acid methyl ester, involves a catalyzed aminolysis.

General Protocol: Synthesis of ω-Functionalized Fatty Acid Amides[8]

Materials:

-

Fatty Acid Methyl Ester (derived from this compound via a chosen transformation)

-

Amine (e.g., glycine sodium salt, glutamate sodium salt)

-

Methanol

-

Sodium methoxide (catalyst)

Procedure:

-

Dissolve the fatty acid methyl ester and the amino acid salt in methanol.

-

Add a catalytic amount of sodium methoxide.

-

Reflux the mixture for 6-8 hours at 80-90°C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and recrystallize the product from a suitable solvent system (e.g., petroleum benzene and ethanol).

Carbon-Carbon Bond Formation: Extending the Carbon Skeleton

This compound serves as a valuable substrate for the formation of new carbon-carbon bonds, enabling the extension of the carbon chain and the introduction of more complex structural motifs.

The reaction of this compound with magnesium metal to form a Grignard reagent is challenging due to the presence of the ester functionality, which can react with the newly formed organometallic species. A more practical approach is to use this compound as an electrophile in reactions with pre-formed Grignard reagents. This allows for the introduction of a variety of alkyl and aryl groups at the terminal position. The use of a copper catalyst, such as cuprous chloride, can promote 1,4-addition in reactions with α,β-unsaturated esters, a reaction class that shares mechanistic features with the coupling of Grignard reagents to alkyl halides.[4]

Conceptual Workflow: Grignard Coupling with this compound

Caption: Conceptual workflow for the coupling of a Grignard reagent with this compound.

Advanced Applications in Polymer Chemistry and Complex Molecule Synthesis

The unique bifunctional nature of this compound makes it a valuable tool in more advanced synthetic applications, including the synthesis of functionalized polymers and complex bioactive molecules.

Role in Polymer Synthesis

The alkyl bromide functionality of this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP).[5][6] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[5] By initiating the polymerization of vinyl monomers, the methyl ester group of the initiator becomes an α-end group of the resulting polymer chain, which can be further modified post-polymerization.

Conceptual Workflow: ATRP Initiated by this compound

Caption: Conceptual workflow of ATRP using this compound as an initiator.

Building Block for Bioactive Molecules and Pharmaceuticals

The long carbon chain and versatile functional handles of this compound make it an attractive starting material for the synthesis of various bioactive molecules, including fatty acid derivatives and prostaglandins. While a direct synthesis of prostaglandins from this compound is a multi-step process, it can serve as a precursor for introducing a portion of the α-chain. For example, the synthesis of prostaglandin analogues often involves the attachment of side chains to a core structure, and a building block derived from this compound could be utilized in such a strategy.[7][8][9]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations, providing access to a diverse array of molecules. From fundamental carbon-heteroatom and carbon-carbon bond-forming reactions to more advanced applications in polymer chemistry and the synthesis of complex bioactive molecules, this linear C8 synthon offers a reliable and strategic starting point for a multitude of synthetic endeavors. The protocols and conceptual workflows presented in this guide are intended to serve as a practical resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling them to harness the full potential of this powerful synthetic tool.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. Available from: [Link]

-

ReactionFlash. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

National Institutes of Health. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Available from: [Link]

-

bioRxiv. Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. Available from: [Link]

-

Royal Society of Chemistry. Synthesis and application of a new cleavable linker for "click"-based affinity chromatography. Available from: [Link]

-

Semantic Scholar. Atom‐Transfer Radical Polymerization: A Strategy for the Synthesis of Halogen‐Free Amino‐Functionalized Poly(methyl methacrylate) in a One‐Pot Reaction. Available from: [Link]

-

ResearchGate. Atom‐Transfer Radical Polymerization: A Strategy for the Synthesis of Halogen‐Free Amino‐Functionalized Poly(methyl methacrylate) in a One‐Pot Reaction. Available from: [Link]

-

Wikipedia. Atom transfer radical polymerization. Available from: [Link]

-

ETH Zurich Research Collection. Atom transfer radical polymerization. Available from: [Link]

-

Carnegie Mellon University. Initiators - Matyjaszewski Polymer Group. Available from: [Link]

- Google Patents. FR2835524A1 - PROCESS FOR THE PREPARATION OF OMEGA -BROMOALKYLCARBOXYLIC COMPOUNDS.

-

PubChem. This compound. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Synthesis and Characterization of Amide Compounds from Amidation of Some Fatty Acids with Sodium Glisinic and Sodium Glutamate. Available from: [Link]

-

SciSpace. Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride. Available from: [Link]

-

ResearchGate. Unusual course of the reaction of 15( S )-bromoisosteviol methyl ester with sodium azide. Available from: [Link]

-

National Institutes of Health. Revolutionary “Clip-Off” Strategy for Macrocycles from Covalent Organic Frameworks. Available from: [Link]

- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.

- Google Patents. EP1721894A1 - Process for the synthesis of prostaglandin derivatives.

- Google Patents. US9266821B2 - Process for making fatty amides.

-

International Journal of Chemistry. A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Available from: [Link]

-

PubMed. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. Available from: [Link]

-

ResearchGate. Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. Available from: [Link]

-

ResearchGate. Three-pot synthesis of prostaglandin E1 methyl ester. Available from: [Link]

-

PubMed. Studies on the substrate specificity and inhibition of prostaglandin biosynthesis with methyl branched isomers of eicosa-8, 11, 14-trienoic acid. Available from: [Link]

-

ResearchGate. Conjugate Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. XVI. Reactions with sec-Butyl Cinnamate. Available from: [Link]

-

ResearchGate. How can I convert Aryl Bromide to Aryl Azides ?. Available from: [Link]

- Google Patents. DE19933833A1 - Process for the production of Grignard reagents and new Grignard reagents.

-

LookChem. STEREOSELECTIVE SYNTHESIS OF (+/-)-METHYL NONACTATE AND (+/-)-METHYL 8-epi-NONACTATE. Available from: [Link]

-

SciProfiles. Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule. Available from: [Link]

Sources

- 1. This compound | C9H17BrO2 | CID 11107373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26825-92-3 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. scispace.com [scispace.com]

- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 8. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to Methyl 8-bromooctanoate

This document provides an in-depth analysis of the spectroscopic data for Methyl 8-bromooctanoate (C₉H₁₇BrO₂), a key bifunctional molecule often utilized in organic synthesis as a building block for more complex structures. Its linear C8 chain is functionalized at either end with a methyl ester and a primary bromide, making it a versatile reagent. Accurate structural confirmation and purity assessment are paramount for its effective use, and this guide offers a detailed exploration of its signature characteristics using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The insights herein are designed for researchers and professionals in chemical synthesis and drug development, providing not just raw data, but a foundational understanding of how the molecule's structure dictates its spectroscopic fingerprint.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is to understand the molecule's structure. This compound possesses a simple yet informative structure featuring an eight-carbon chain, a terminal methyl ester, and a terminal primary bromide. This structure gives rise to distinct and predictable signals in various spectroscopic techniques.

Caption: Molecular structure of this compound with carbons numbered for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by signals corresponding to the chemically non-equivalent protons in the molecule. The electronegativity of the adjacent oxygen and bromine atoms significantly influences the chemical shifts of the neighboring methylene (-CH₂-) and methyl (-CH₃) protons, causing them to be "deshielded" and appear further downfield.[1][2]

Predicted ¹H NMR Assignments:

-

-OCH₃ (C9): A sharp singlet, integrating to 3 protons, located downfield due to the adjacent oxygen.

-

-CH₂Br (C8): A triplet, integrating to 2 protons. The high electronegativity of bromine shifts this signal significantly downfield.[2][3]

-

-CH₂COO- (C2): A triplet, integrating to 2 protons, shifted downfield by the electron-withdrawing effect of the carbonyl group.

-

Aliphatic -CH₂- (C3-C7): A series of overlapping multiplets in the typical aliphatic region, integrating to 10 protons. The protons on C3 and C7 will be slightly more deshielded than those on C4, C5, and C6.

Table 1: Experimental ¹H NMR Data for this compound (Note: Data is synthesized from close structural analogs and predictive models in the absence of a direct, publicly available experimental spectrum.)

| Assigned Protons (Carbon #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ (C9) | ~3.67 | Singlet (s) | 3H |

| -CH₂Br (C8) | ~3.41 | Triplet (t) | 2H |

| -CH₂COO- (C2) | ~2.30 | Triplet (t) | 2H |

| -CH₂(C7) | ~1.85 | Quintet | 2H |

| -CH₂(C3) | ~1.63 | Quintet | 2H |

| -CH₂- (C4, C5, C6) | ~1.30 - 1.45 | Multiplet (m) | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments. Similar to ¹H NMR, the chemical shifts are heavily influenced by the electronegativity of attached atoms.

Predicted ¹³C NMR Assignments:

-

C=O (C1): The carbonyl carbon of the ester group will appear furthest downfield, typically >170 ppm.

-

-OCH₃ (C9): The methyl carbon of the ester will appear in the 50-60 ppm range.

-

-CH₂Br (C8): The carbon directly bonded to bromine will be significantly deshielded compared to other methylene carbons.[1]

-

-CH₂COO- (C2): The carbon alpha to the carbonyl will also be deshielded.

-

Aliphatic -CH₂- (C3-C7): These carbons will appear in the standard aliphatic region (20-35 ppm).

Table 2: Experimental ¹³C NMR Data for this compound (Data sourced from PubChem and spectral databases.)[4]

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~174.2 |

| -OCH₃ (C9) | ~51.5 |

| -CH₂Br (C8) | ~33.9 |

| -CH₂COO- (C2) | ~34.0 |

| -CH₂- (C7) | ~32.7 |

| -CH₂- (C4) | ~28.9 |

| -CH₂- (C5) | ~28.5 |

| -CH₂- (C6) | ~27.9 |

| -CH₂- (C3) | ~24.8 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 128-1024) are typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Key Functional Group Vibrations:

-

C=O Stretch (Ester): This is the most prominent and diagnostic peak in the spectrum. For a saturated aliphatic ester, a very strong and sharp absorption is expected in the range of 1735-1750 cm⁻¹.[5][6][7]

-

C-O Stretch (Ester): Esters exhibit two C-O stretching bands. These are typically strong and appear in the 1300-1000 cm⁻¹ region.[6]

-

C-H Stretch (Aliphatic): These peaks appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, and correspond to the stretching of the sp³ C-H bonds in the alkyl chain.

-

C-Br Stretch: The carbon-bromine bond stretch is a low-energy vibration and appears in the fingerprint region of the spectrum, typically between 725-500 cm⁻¹.[3] This peak can sometimes be difficult to distinguish from other vibrations in this region.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2930 - 2855 | Medium-Strong |

| C=O Stretch | ~1740 | Strong, Sharp |

| C-O Stretch | 1300 - 1000 | Strong |

| C-Br Stretch | 725 - 500 | Medium-Weak |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty sample compartment first. Then, place the prepared salt plate assembly in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the key absorption peaks corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, MS is particularly diagnostic.

Key Features of the Mass Spectrum:

-

Molecular Ion (M⁺): The most critical feature for a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[8][9] For this compound (MW ≈ 237.13), we expect to see peaks at m/z ≈ 236 (for the ⁷⁹Br isotopologue) and m/z ≈ 238 (for the ⁸¹Br isotopologue). This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[10]

-

Fragmentation: The molecular ion is unstable and will fragment into smaller, charged particles. The fragmentation pattern provides structural clues. Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of bonds adjacent to functional groups (alpha-cleavage).[11][12]

-

Loss of Bromine: Cleavage of the C-Br bond will result in a fragment corresponding to the loss of Br• (79 or 81 Da). This would produce a cation at m/z = 157 (236 - 79). This fragment will not exhibit the M/M+2 pattern.

-

Loss of Methoxy Group: Alpha-cleavage at the ester can lead to the loss of the methoxy radical (•OCH₃, 31 Da), resulting in an acylium ion [M-31]⁺. This fragment would retain the bromine and thus show an isotopic pattern at m/z = 205 and 207.

-

McLafferty Rearrangement: A common rearrangement for esters, this would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, resulting in a characteristic peak at m/z = 74 for the methyl ester fragment.

-

Caption: Major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and purification prior to analysis. Direct infusion is also possible.

-

Ionization: Utilize Electron Impact (EI) ionization for GC-MS. EI is a hard ionization technique that provides rich fragmentation data. For LC-MS, a softer technique like Electrospray Ionization (ESI) would be used, which would favor the observation of the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z = 40 to 300, to capture both the molecular ion and key fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (M⁺ and M+2⁺) and major fragment ions. Correlate the observed fragments with the known structure of the molecule.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation for this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester and alkyl bromide functional groups, and mass spectrometry verifies the molecular weight while revealing the characteristic isotopic signature of bromine. The protocols and data presented in this guide serve as a reliable reference for scientists to ensure the identity and quality of this important synthetic intermediate.

References

- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11107373, this compound. Retrieved from [Link]

- ChemHelp ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane.

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chemical shift. Retrieved from [Link]

- The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy.

-

Chemistry Stack Exchange. (2021). Identifying an alkyl bromide from NMR information. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Chemtips. (2014). Finding Alkyl Halides in 13C NMR. Retrieved from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388). Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]